molecular formula C12H11BrN2O4S B2570358 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 853744-64-6

5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B2570358
CAS No.: 853744-64-6
M. Wt: 359.19
InChI Key: JUWREZXJRQMQOT-UHFFFAOYSA-N
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Description

5-Bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a brominated furan ring linked via a carboxamide group to a phenyl ring substituted with a methylsulfamoyl (-SO₂NHCH₃) moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the bromine atom and aromatic systems) and hydrogen-bonding capacity (via the sulfonamide and carboxamide groups).

Properties

IUPAC Name

5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4S/c1-14-20(17,18)9-4-2-8(3-5-9)15-12(16)10-6-7-11(13)19-10/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWREZXJRQMQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction yields the desired carboxamide compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in dehalogenation or desulfonation products.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Dehalogenated or desulfonated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly influences bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound 4-Methylsulfamoyl C₁₂H₁₀BrN₂O₃S* ~357.19 Balanced hydrophobicity; potential sulfonamide-mediated target interaction
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 4-Sulfamoyl (-SO₂NH₂) C₁₇H₁₂ClN₂O₄S 389.8 Enhanced solubility due to -SO₂NH₂; possible protease inhibition
5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide 4-Piperidinylsulfonyl (-SO₂C₅H₁₀N) C₁₆H₁₇BrN₂O₄S 413.28 Bulkier substituent; reduced membrane permeability
5-Bromo-N-(3-chloro-2-(4-isopropylpiperazin-1-yl)phenyl)furan-2-carboxamide 3-Chloro, 4-isopropylpiperazinyl C₁₈H₂₀BrClN₃O₂ 432.73 Dual chloro/piperazinyl groups; JNK1/JNK3 kinase inhibition potential

*Estimated based on structural analogs.

Key Observations:
  • Methylsulfamoyl vs.
  • Piperidinylsulfonyl (): The bulkier piperidinyl group may hinder binding to flat enzyme active sites but could enhance selectivity for certain targets .
  • Chloro and Piperazinyl Substituents (): The addition of chlorine and a piperazinyl group introduces steric and electronic effects, likely contributing to kinase inhibition .

Bromine Substitution on the Furan Ring

The bromine atom at the 5-position of the furan ring is a critical feature shared across multiple analogs:

Compound Name Bromine Position Additional Modifications Biological Relevance
Target Compound 5-Bromo None Bromine enhances binding to hydrophobic pockets
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide 5-Bromo Hydrazone linker MMP-13 inhibition (IC₅₀ = 0.8 μM)
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 5-Bromo 3-Chloro, 4-difluoromethoxy Enhanced metabolic stability due to difluoromethoxy
Key Observations:
  • Bromine’s electronegativity and van der Waals radius (~1.85 Å) favor interactions with hydrophobic enzyme pockets, as seen in MMP-13 inhibitors .
  • Analogs with additional halogenation (e.g., chlorine in ) exhibit improved metabolic stability, suggesting the target compound may benefit from similar modifications .

Biological Activity

5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide is a synthetic compound that has garnered attention in biological research due to its potential applications in enzyme interaction studies and therapeutic development. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula: C12H11BrN2O4S
  • Molecular Weight: 345.19 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfamoyl group enhances its solubility and stability, which may contribute to its efficacy in modulating biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as a biochemical probe to study enzyme interactions, particularly in pathways related to inflammation and cancer.
  • Cellular Pathway Modulation: It influences cellular signaling pathways, potentially impacting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects: Studies show that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties: Preliminary investigations indicate that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • Inflammation Model:
    • A study conducted on animal models of inflammation demonstrated that administration of the compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies:
    • In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell viability in a dose-dependent manner, suggesting its potential for further development as an anticancer drug.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnti-inflammatory, AnticancerEnzyme inhibition, Cellular pathway modulation
N-(4-bromophenyl)furan-2-carboxamideModerate anti-inflammatoryCytokine inhibition
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamideAnticancerApoptosis induction

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